Linezolid Impurity 8 is a specific degradation impurity of the oxazolidinone antibiotic Linezolid. It serves as a critical component in pharmaceutical quality control, particularly in the analysis of Linezolid injecta. By acting as a reference standard, it allows for accurate detection and quantification of this specific degradation product, ensuring the safety and efficacy of Linezolid formulations.
Linezolid Impurity 8 is a process-related impurity that arises during the synthesis of Linezolid, a synthetic antibiotic used primarily for treating infections caused by Gram-positive bacteria. This compound is significant in pharmaceutical quality control, as its presence can affect the efficacy and safety of the final drug product. Linezolid itself belongs to the oxazolidinone class of antibiotics and is known for its unique mechanism of action against resistant bacterial strains.
The formation of Linezolid Impurity 8 occurs during the multi-step synthesis of Linezolid, particularly when intermediate compounds react under specific conditions. The impurity is characterized by its molecular formula and a molecular weight of approximately 288.75 g/mol. It is identified by its CAS number 868405-66-7 .
Linezolid Impurity 8 is classified as a degradation impurity, which can form due to incomplete reactions or side reactions during the synthesis of Linezolid. Its formation pathway involves the substitution of a hydroxy group with chlorine in an oxazolidinone intermediate, typically facilitated by reagents such as mesyl chloride .
The synthesis of Linezolid Impurity 8 involves several key steps, beginning with the reaction of morpholine and 1,2-difluoro-4-nitrobenzene to create an intermediate carbamate. This intermediate undergoes further transformations to yield oxazolidinone, which can subsequently react with mesyl chloride to produce Linezolid Impurity 8.
The molecular structure of Linezolid Impurity 8 features a chlorinated derivative of an oxazolidinone framework. The presence of chlorine at the hydroxy position distinguishes it from other related impurities.
Linezolid Impurity 8 can participate in various chemical reactions:
The mechanism through which Linezolid acts involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of functional ribosomes necessary for protein production, effectively halting bacterial growth.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and characterization .
Linezolid Impurity 8 serves as an important reference substance in pharmaceutical quality control. Its characterization is crucial for:
The presence of impurities like Linezolid Impurity 8 can significantly impact regulatory compliance and product quality assurance in pharmaceutical manufacturing .
Linezolid Impurity 8 (CAS 868405-66-7) is a structurally defined process-related impurity identified during the synthesis of linezolid, a critically important oxazolidinone-class antibiotic. As regulatory agencies enforce stringent controls on pharmaceutical impurities, understanding and characterizing such entities has become essential for drug quality assurance. This impurity exemplifies the complex chemical byproducts that can arise during multi-step synthetic routes and necessitates specialized analytical approaches for detection and quantification. Its presence—even at trace levels—carries significant implications for the safety and efficacy profiles of linezolid-containing medications, placing it firmly within the scope of modern pharmaceutical quality frameworks like ICH Q3A and ICH M7 [2] [5] [6].
Linezolid Impurity 8 is formally designated as a process-related impurity originating from incomplete reactions or side reactions during linezolid synthesis. Its chemical structure is characterized by the molecular formula C₁₃H₁₇FN₂O₃S, with a precise molecular weight of 288.75 g/mol [2] [5]. Structurally, it retains the core oxazolidinone ring and morpholinylphenyl motifs characteristic of linezolid but features distinct modifications:
Spectroscopic confirmation utilizes 1H-NMR (characteristic thiocarbonyl shifts at δ 210-220 ppm), IR (C=S stretch ~1100 cm⁻¹), and mass spectrometry (principal [M+H]+ ion at m/z 289) [5] [6]. This impurity primarily forms during:
Table 1: Structural and Physicochemical Profile of Linezolid Impurity 8
Property | Value |
---|---|
Chemical Name | (S)-3-(4-Morpholin-4-yl-3-fluorophenyl)-2-thioxo-5-oxazolidinyl]methyl]acetamide |
CAS Number | 868405-66-7 |
Molecular Formula | C₁₃H₁₇FN₂O₃S |
Molecular Weight | 288.75 g/mol |
Key Spectral Signatures | 1H-NMR: δ 7.5–7.7 (m, Ar-H), IR: 1105 cm⁻¹ (C=S) |
Primary Origin | Sulfur-intrusion during oxazolidinone ring synthesis |
Pharmaceutical impurities like Linezolid Impurity 8 directly challenge drug safety and efficacy, necessitating rigorous quality control protocols. These impurities are classified as:
Control strategies involve:
Regulatory frameworks demand strict control of Linezolid Impurity 8 due to its potential genotoxic and carcinogenic risks, inferred from structural alerts:
Regulatory submissions (e.g., ANDAs, DMFs) require:
Table 2: Analytical Methods for Detecting Linezolid Impurity 8
Method | Conditions | LOQ | Key Applications |
---|---|---|---|
RP-HPLC-UV | C18 column; Acetonitrile/water gradient; 250 nm | 0.05% | Batch release testing, stability studies |
LC-MS/MS (APCI) | Negative ion mode; [M−F+O]− transition; optimized DP | 5 ng/mL | Trace analysis, genotoxic impurity profiling |
QbD-Optimized HPLC | DoE-validated parameters (pH, organic modifier) | 0.03% | Regulatory filings, method transfers |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7